molecular formula C20H17ClFN3O2S B11384736 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11384736
M. Wt: 417.9 g/mol
InChI Key: JADAEYAQPRSFRN-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, fluorobenzyl, sulfanyl, and methoxybenzyl. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Sulfanyl Group Addition: The sulfanyl group is incorporated through a thiolation reaction, typically using thiols or disulfides.

    Methoxybenzyl Group Addition: The methoxybenzyl group is added via a nucleophilic substitution reaction, similar to the fluorobenzyl group addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClFN3O2S

Molecular Weight

417.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O2S/c1-27-15-8-6-13(7-9-15)10-23-19(26)18-16(21)11-24-20(25-18)28-12-14-4-2-3-5-17(14)22/h2-9,11H,10,12H2,1H3,(H,23,26)

InChI Key

JADAEYAQPRSFRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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